2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide
Overview
Description
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide, also known as 4’-Methylacetophenone semicarbazone, is a chemical compound with the molecular formula C10H13N3O . It has a molecular weight of 191.23 .
Molecular Structure Analysis
The molecular structure of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide consists of 10 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Antiviral Applications
The compound has been used in the design and synthesis of new derivatives that have been evaluated for their antiviral activity against a large panel of RNA and DNA viruses of public health significance . The tested compounds did not display cytotoxicity toward the cell lines used .
Anticancer Applications
The compound has been used in anticancer research. It has been subjected to molecular docking with five receptors. Computer-aided virtual screening demonstrated that the synthesized molecules possess ideal drug likeliness, pharmacokinetics features, toxicity profile for structure-based drug discovery .
DNA Binding Studies
The compound has been used in DNA binding studies carried out by electronic absorption spectroscopy . The results revealed that the compound showed hyperchromism with bathochromic shift .
C-Demethylation and 1,2-Amino Shift Applications
The compound has been used in research involving C-demethylation and 1,2-amino shift in phenyl ring . This is widely used in various therapeutic areas including cancer, infectious diseases, inflammation, immunology, dermatology, epigenetics, psychiatric disease, etc .
Pharmacological Applications
Semicarbazones, a class of organic compounds possessing azomethine and urea functions, which are pharmacophores, have been extensively investigated owing to their potential applications in biological and pharmacological fields . The compound falls under this category and hence, can be used in similar applications .
Coordination with Metal Ions
Semicarbazones can coordinate with many metal ions because of the presence of donor atoms such as nitrogen and oxygen in their core structure . As the compound is a semicarbazone, it can be used in applications that involve coordination with metal ions .
Safety and Hazards
properties
IUPAC Name |
[(E)-1-(4-methylphenyl)ethylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORDOKZAZGHLGC-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)N)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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